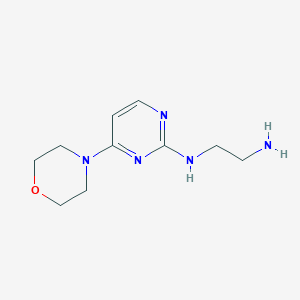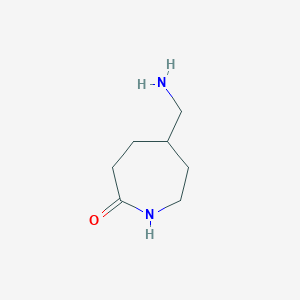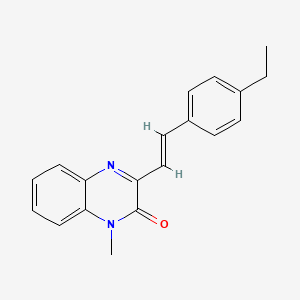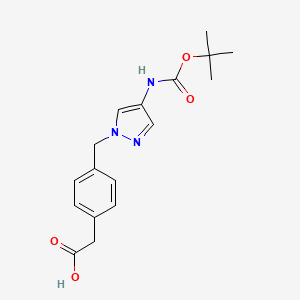
2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid typically involves multiple steps. One common method includes the protection of an amine group with a Boc group, followed by the formation of the pyrazole ring and subsequent attachment to a phenylacetic acid moiety. The reaction conditions often involve the use of bases such as sodium hydroxide or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Sodium borohydride is commonly used for the reduction of this compound to its corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the Boc-protected amine site.
Common Reagents and Conditions
Common reagents include di-tert-butyl dicarbonate for Boc protection, and trifluoroacetic acid for Boc deprotection . Reaction conditions often involve ambient temperatures and the use of solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Applications De Recherche Scientifique
2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves the interaction of its functional groups with molecular targets. The Boc group protects the amine during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various biological targets, influencing pathways such as enzyme activity and protein binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid: Similar in structure but lacks the pyrazole ring.
tert-Butyl 4-cyanobenzylcarbamate: Contains a Boc-protected amine but differs in the aromatic substituent.
Boc-Dap-OH: Another Boc-protected amino acid derivative.
Uniqueness
What sets 2-(4-((4-((tert-butoxycarbonyl)amino)-1H-pyrazol-1-yl)methyl)phenyl)acetic acid apart is its combination of a Boc-protected amine with a pyrazole ring and phenylacetic acid moiety. This unique structure allows for diverse reactivity and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C17H21N3O4 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-[4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]methyl]phenyl]acetic acid |
InChI |
InChI=1S/C17H21N3O4/c1-17(2,3)24-16(23)19-14-9-18-20(11-14)10-13-6-4-12(5-7-13)8-15(21)22/h4-7,9,11H,8,10H2,1-3H3,(H,19,23)(H,21,22) |
Clé InChI |
JBQGNFJWRCYOJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CN(N=C1)CC2=CC=C(C=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


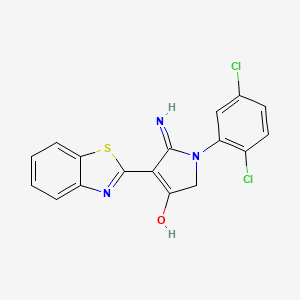
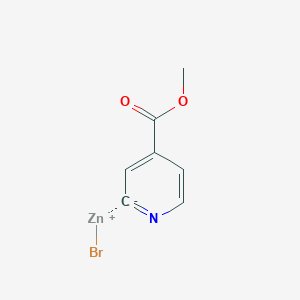
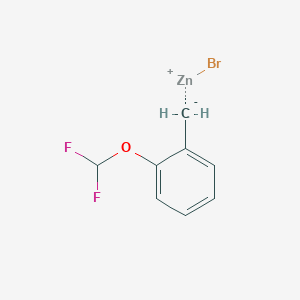
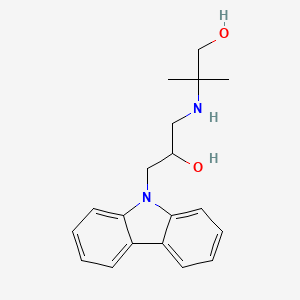
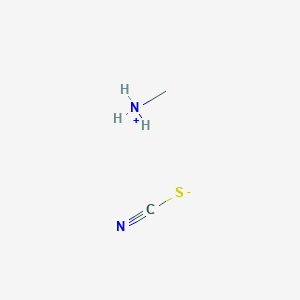
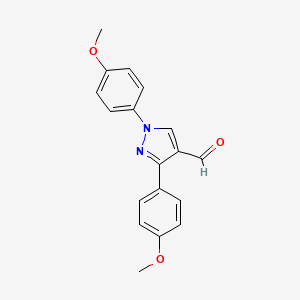

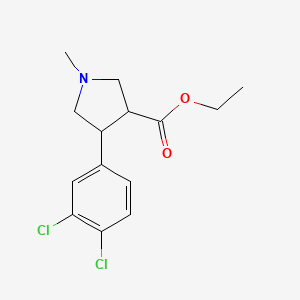
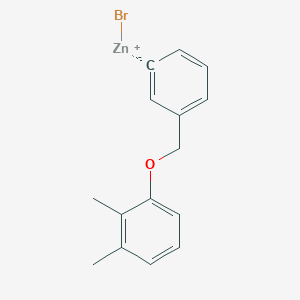
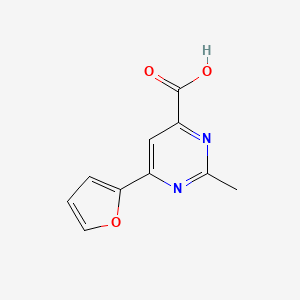
![(S)-5-Chloro-1,2-dimethyl-1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one](/img/structure/B14880887.png)
